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Introduction
The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian

circadian clock, playing a pivotal role in the regulation of metabolism, inflammation, and

behavior. These receptors function as transcriptional repressors, with their activity modulated

by the binding of the endogenous ligand, heme. Synthetic REV-ERB agonists, such as

SR1903, offer a promising therapeutic avenue for a range of conditions, including metabolic

diseases, inflammatory disorders, and sleep disturbances. High-throughput screening (HTS) is

an essential tool for the discovery and characterization of novel REV-ERB modulators. This

document provides detailed application notes and protocols for the use of SR1903 and similar

compounds in HTS assays.

Data Presentation
While specific quantitative high-throughput screening data for SR1903 is not widely available in

the public domain, the following tables summarize representative data for other well-

characterized REV-ERB agonists, SR9009 and STL1267, to illustrate the types of data

generated in HTS campaigns. This data is derived from a fluorescence resonance energy

transfer (FRET) assay measuring the recruitment of the co-repressor NCoR to the REV-ERBα

ligand-binding domain (LBD) and a cell-based two-hybrid luciferase reporter assay.[1]

Table 1: Potency of REV-ERB Agonists in a FRET Assay[1]
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Compound EC50 (µM)

STL1267 0.13

SR9009 1.9

Table 2: Efficacy of REV-ERB Agonists in a Cell-Based Two-Hybrid Assay[1]

Compound Fold Activation (vs. Vehicle)

STL1267 ~8-fold greater than SR9009

SR9009 Baseline for comparison

Signaling Pathways
The REV-ERB nuclear receptors are key regulators of the circadian clock and metabolism.

Upon binding to an agonist like SR1903, REV-ERBα undergoes a conformational change that

facilitates the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes

histone deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements

(ROREs) in the promoter regions of target genes, leading to chromatin condensation and

transcriptional repression. A primary target of REV-ERBα is the Bmal1 gene, a core activator of

the circadian clock. By repressing Bmal1 expression, REV-ERBα plays a crucial role in the

negative feedback loop of the molecular clock.
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REV-ERBα Signaling Pathway

Experimental Protocols
High-Throughput Screening for REV-ERBα Agonists
using a Cell-Based Two-Hybrid Assay
This protocol is adapted from a validated mammalian cell-based two-hybrid assay system

designed to identify REV-ERBα agonists. The assay measures the interaction between REV-

ERBα and its co-repressor, NCoR.

1. Principle:
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HEK-293T cells are co-transfected with two plasmids: one expressing the REV-ERBα ligand-

binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD), and another expressing

the NCoR receptor-interacting domain (RID) fused to the VP16 activation domain. A third

plasmid contains a luciferase reporter gene under the control of a GAL4 upstream activating

sequence (UAS). In the presence of a REV-ERBα agonist, such as SR1903, the REV-ERBα-

LBD interacts with the NCoR-RID, bringing the VP16 activation domain into proximity with the

UAS, thereby driving the expression of luciferase. A co-transfected Renilla luciferase plasmid is

used for normalization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1193614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Seeding

Co-transfection of Plasmids:
- GAL4-REV-ERBα-LBD

- VP16-NCoR-RID
- UAS-Luciferase

- Renilla Luciferase

Incubate 24h

Add SR1903 or Test Compounds

Incubate 18-24h

Cell Lysis & Dual-Luciferase Assay

Data Analysis:
Normalize Firefly to Renilla Luciferase

Generate Dose-Response Curves

End: Identify Hits

Click to download full resolution via product page

HTS Experimental Workflow
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2. Materials:

HEK-293T cells

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Plasmids:

pCMX-GAL4-hREV-ERBα-LBD

pCMX-VP16-hNCoR-RID

pFR-Luc (UAS-luciferase reporter)

pRL-TK (Renilla luciferase control)

Transfection reagent (e.g., Lipofectamine 3000)

SR1903 or other test compounds

384-well white, clear-bottom assay plates

Dual-luciferase reporter assay system

Luminometer plate reader

3. Protocol:

Cell Seeding:

Trypsinize and resuspend HEK-293T cells in DMEM with 10% FBS.

Seed 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C and 5%

CO₂.

Transfection:

Prepare the transfection mix according to the manufacturer's protocol. For each well, a

typical mix would include:
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25 ng pCMX-GAL4-hREV-ERBα-LBD

25 ng pCMX-VP16-hNCoR-RID

50 ng pFR-Luc

5 ng pRL-TK

Add the transfection mix to each well and gently swirl the plate.

Incubate for 24 hours.

Compound Addition:

Prepare serial dilutions of SR1903 or other test compounds in DMEM. A typical

concentration range for a dose-response curve would be from 1 nM to 10 µM.

Remove the transfection medium from the cells and add the compound dilutions. Include a

vehicle control (e.g., 0.1% DMSO).

Incubate for 18-24 hours.

Luciferase Assay:

Equilibrate the plate and luciferase assay reagents to room temperature.

Perform the dual-luciferase assay according to the manufacturer's instructions. This

typically involves adding the luciferase substrate first, reading the firefly luminescence,

then adding a stop reagent that also contains the Renilla luciferase substrate, and reading

the Renilla luminescence.

Data Analysis:

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to

normalize for transfection efficiency and cell number.

Plot the normalized luciferase activity against the log of the compound concentration to

generate dose-response curves.
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Calculate the EC50 value for each active compound, which represents the concentration

at which 50% of the maximal response is observed.

Secondary Assay: Bmal1 Gene Expression
To confirm that hits from the primary screen act through the REV-ERB pathway, a secondary

assay measuring the expression of a known REV-ERB target gene, Bmal1, can be performed.

1. Principle:

Activation of REV-ERB by an agonist like SR1903 leads to the transcriptional repression of

Bmal1. This can be quantified by measuring the levels of Bmal1 mRNA using quantitative real-

time PCR (qRT-PCR).

2. Materials:

HepG2 cells (or another cell line expressing endogenous REV-ERB and Bmal1)

SR1903 or hit compounds from the primary screen

RNA extraction kit

cDNA synthesis kit

qRT-PCR master mix

Primers for Bmal1 and a housekeeping gene (e.g., GAPDH)

3. Protocol:

Cell Treatment:

Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.

Treat the cells with various concentrations of SR1903 or hit compounds for 6-12 hours.

Include a vehicle control.

RNA Extraction and cDNA Synthesis:
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Harvest the cells and extract total RNA using a commercial kit.

Synthesize cDNA from the extracted RNA.

qRT-PCR:

Perform qRT-PCR using primers for Bmal1 and the housekeeping gene.

Analyze the data using the ΔΔCt method to determine the relative expression of Bmal1

mRNA in treated versus control cells.

Expected Outcome: Treatment with a true REV-ERB agonist like SR1903 should result in a

dose-dependent decrease in Bmal1 mRNA levels.

Conclusion
The protocols and information provided here offer a robust framework for the high-throughput

screening and characterization of REV-ERB agonists like SR1903. By employing a combination

of primary cell-based screening assays and secondary target gene expression assays,

researchers can confidently identify and validate novel modulators of the REV-ERB pathway for

potential therapeutic development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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